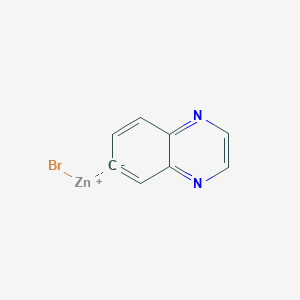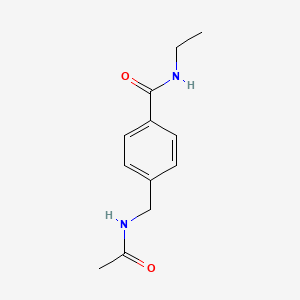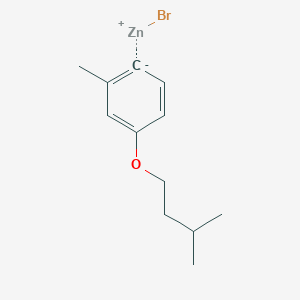![molecular formula C19H19N7O2 B14897929 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine](/img/structure/B14897929.png)
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[74002,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine involves a multi-step process. One efficient method is a transition metal-free one-pot cascade synthesis. This method utilizes renewable levulinic acid as a starting material and involves tandem C–N and C–O bond formation reactions . The reaction conditions typically include the use of methyl chloroformate and variously substituted o-aminobenzyl alcohols with triethylamine as a base in toluene at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and efficient synthesis routes, such as the one-pot cascade synthesis, can be adapted for large-scale production. The use of renewable starting materials and environmentally benign reaction conditions are key considerations for industrial applications.
化学反応の分析
Types of Reactions
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary based on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted products.
科学的研究の応用
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Its unique properties can be exploited in the development of new materials and industrial processes.
作用機序
The mechanism by which 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure and are synthesized using similar methods.
ethyl 8-oxo-2,3,7-triazatricyclo[7.4.0.0{2,6}]trideca-1(9),3,5,10,12-pentaene-5-carboxylate: Another compound with a related tricyclic framework.
Uniqueness
What sets 2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine apart is its specific functional groups and the presence of a quinoline moiety. These features contribute to its unique chemical reactivity and potential biological activity, making it a compound of significant interest in various research fields.
特性
分子式 |
C19H19N7O2 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-[10-(2-methoxyethyl)-13-oxa-3,4,6,7,10-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,7-tetraen-5-yl]quinolin-8-amine |
InChI |
InChI=1S/C19H19N7O2/c1-27-9-7-25-8-10-28-17-15(25)11-21-26-18(23-24-19(17)26)14-6-5-12-3-2-4-13(20)16(12)22-14/h2-6,11H,7-10,20H2,1H3 |
InChIキー |
DQRKUCREDDXJQC-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCOC2=C1C=NN3C2=NN=C3C4=NC5=C(C=CC=C5N)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)







![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)
![5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine](/img/structure/B14897912.png)



